1,3-dibenzyl-2,4,5-imidazolidinetrione

Description

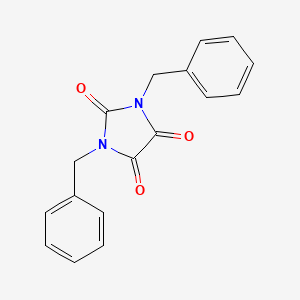

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dibenzylimidazolidine-2,4,5-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-15-16(21)19(12-14-9-5-2-6-10-14)17(22)18(15)11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOWOGXPKNDQFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dibenzyl 2,4,5 Imidazolidinetrione and Structural Analogues

Strategies for Carbonylative Annulation and Ring-Closure Reactions

The formation of the imidazolidine-2,4,5-trione core is predominantly achieved through cyclization reactions that construct the heterocyclic ring from acyclic precursors. These methods often involve the reaction of a disubstituted urea (B33335) with a C2-building block.

Cyclization Reactions Involving Substituted Ureas and Oxalyl Precursors

A prevalent and direct method for the synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones involves the condensation of an N,N'-disubstituted urea with an oxalyl precursor, most commonly oxalyl chloride. researchgate.netresearchgate.net This reaction provides a straightforward route to the parabanic acid skeleton. researchgate.net

The general procedure entails the dropwise addition of oxalyl chloride to a cooled solution of the corresponding N,N'-disubstituted urea in an appropriate solvent, such as dichloromethane (B109758). The reaction is often carried out at low temperatures (0–5 °C) to control the reactivity of oxalyl chloride and is typically stirred for several hours to ensure complete cyclization. The desired 1,3-disubstituted imidazolidine-2,4,5-trione can then be isolated, often by precipitation followed by filtration. This method has been successfully applied to synthesize a variety of these derivatives with different substituents on the nitrogen atoms. researchgate.net

For instance, new imidazolidine-2,4,5-triones with bulky substituents like norabietic, nordehydroabietyl, and adamantane (B196018) have been synthesized in good yields by reacting the corresponding ureas with oxalyl chloride. researchgate.net

Table 1: Synthesis of 1,3-Disubstituted Imidazolidine-2,4,5-triones from Ureas and Oxalyl Chloride

| N-Substituent | Yield (%) | Reference |

| Norabietyl | Good | researchgate.net |

| Nordehydroabietyl | Good | researchgate.net |

| Adamantane | Good | researchgate.net |

Approaches from N,N'-Disubstituted Parabanic Acid Derivatives

The synthesis of 1,3-disubstituted parabanic acids can also be achieved through different pathways starting from 1,3-dialkylureas. The reaction of oxalyl chloride with 1,3-dialkylureas leads to the formation of the 1,3-disubstituted parabanic skeleton upon cyclization. In some instances, the reaction of oxalyl chloride with carbodiimides has been shown to produce 2,2-dichloro-1,3-disubstituted imidazolidine-4,5-diones, which can subsequently be hydrolyzed to yield the desired parabanic acid structure. researchgate.net

Furthermore, 3-substituted-5,5-dichlorooxazolidine-2,4-diones, obtained from the reaction of various isocyanates (alkyl, aryl, and benzyl) with oxalyl chloride, can be converted to the corresponding imidazolidine-2,4,5-triones in high yields after treatment with aniline. researchgate.net The direct N-substitution of parabanic acid itself has also been a subject of study to introduce various substituents. researchgate.net

Functionalization of Precursor Molecules for Targeted Synthesis

The targeted synthesis of specific 1,3-dibenzyl-2,4,5-imidazolidinetrione analogs often requires the initial functionalization of the precursor molecules, namely N,N'-dibenzylurea. This strategy allows for the introduction of desired substituents onto the benzyl (B1604629) groups prior to the cyclization reaction.

The synthesis of N,N'-disubstituted ureas can be achieved through various established methods. For example, a patent describes the synthesis of N,N'-dibenzylurea by reacting urea with benzylamine (B48309) in the presence of a Lewis acid catalyst such as aluminum chloride, boron trifluoride, or zinc chloride. rsc.org This reaction is typically performed by heating the reactants in an organic solvent like N,N-dimethylformamide (DMF) or toluene. rsc.org

Table 2: Lewis Acids for N,N'-Dibenzylurea Synthesis

| Lewis Acid | Reference |

| Aluminum chloride | rsc.org |

| Boron trifluoride | rsc.org |

| Iron(III) chloride | rsc.org |

| Tin chloride | rsc.org |

| Zinc chloride | rsc.org |

By utilizing substituted benzylamines in this initial step, a library of N,N'-dibenzylureas with diverse functionalities on the aromatic rings can be generated. These functionalized ureas can then undergo cyclization with oxalyl chloride to yield the corresponding targeted this compound derivatives. This modular approach is crucial for structure-activity relationship studies in drug discovery.

Catalytic Strategies and Reaction Optimization in Imidazolidinetrione Formation

The formation of the imidazolidine (B613845) ring can be facilitated and optimized through the use of various catalytic systems. While the reaction of N,N'-disubstituted ureas with oxalyl chloride is often efficient, catalysts can play a role in enhancing reaction rates, improving yields, and enabling milder reaction conditions for related cyclizations.

For instance, in the synthesis of related heterocyclic compounds like 2,3-disubstituted thiazolidin-4-ones, the catalytic potential of various protic acids has been investigated. It was found that trifluoromethanesulfonic acid (TfOH) and perchloric acid (HClO4) are highly effective. rsc.org The catalytic efficiency of these acids can be significantly improved by adsorption onto solid supports like silica (B1680970) gel. rsc.org This suggests that supported acid catalysts could potentially be applied to the synthesis of imidazolidinetriones to enhance efficiency and facilitate catalyst recovery.

Dual-hydrogen-bond donor catalysts, such as chiral ureas, have been shown to catalyze enantioselective cyclization reactions, for example, in the cyclization of neryl chloride analogues. sciepub.com These catalysts operate through a cooperative mechanism, stabilizing the transition state and inducing enantiocontrol. sciepub.com While not yet reported for this compound synthesis, the exploration of such organocatalysts could open avenues for asymmetric synthesis of chiral analogs.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. In the context of this compound synthesis, several strategies can be envisioned to create more sustainable processes.

The use of greener solvents is a key aspect. While dichloromethane is commonly used, exploring less hazardous alternatives is desirable. For the synthesis of related imidazole (B134444) derivatives, deep eutectic solvents (DES) have been successfully employed as both a catalyst and solvent system, offering a greener alternative to traditional volatile organic compounds. nih.gov

Solvent-free reaction conditions are another important green chemistry approach. The synthesis of 2,4,5-trisubstituted imidazoles has been achieved under thermal, solvent-free conditions using a Brønsted acidic ionic liquid as a reusable catalyst. sciepub.com Similarly, a solvent-, catalyst-, and desiccant-free three-component process has been developed for the synthesis of 1,3-thiazolidin-4-ones. researchgate.net These examples highlight the potential for developing more environmentally benign protocols for the synthesis of imidazolidinetriones.

Furthermore, the development of catalytic systems that are reusable and operate under mild conditions aligns with green chemistry principles. The use of supported catalysts, as mentioned in the previous section, not only enhances reactivity but also simplifies purification and allows for catalyst recycling. rsc.org

Rearrangement-Based Synthetic Pathways to Imidazolidine Derivatives

Rearrangement reactions represent a powerful tool in organic synthesis for the construction of complex molecular architectures from simpler precursors. While not a common strategy for the direct synthesis of this compound, certain rearrangement pathways could potentially be adapted to form the imidazolidine core.

For example, ring expansion and ring contraction reactions are well-established methods for altering ring sizes in cyclic compounds. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com A carbocation-mediated ring expansion of a four-membered ring to a five-membered ring is a known transformation. youtube.comyoutube.com In principle, a suitably substituted four-membered ring precursor could undergo a rearrangement to form the five-membered imidazolidine ring system.

However, there are currently no specific examples in the literature that describe a rearrangement-based synthetic pathway leading directly to this compound. The development of such a route would represent a novel and potentially efficient approach to this heterocyclic scaffold.

Chemical Reactivity and Mechanistic Investigations of 1,3 Dibenzyl 2,4,5 Imidazolidinetrione

Electrophilic and Nucleophilic Reactions of the Imidazolidinetrione Core

The imidazolidinetrione ring possesses a unique electronic structure. The three carbonyl groups create highly electrophilic carbon centers at positions C2, C4, and C5. These positions are susceptible to attack by nucleophiles. The nitrogen atoms, being part of an imide-like structure, have reduced nucleophilicity compared to simple amines, but can still participate in reactions under certain conditions.

Protonation of the carbonyl oxygens, for instance in the presence of superacidic systems like XF/MF5 (where X = H, D; M = As, Sb), can lead to the formation of mono- and diprotonated species. researchgate.net Computational studies on the diprotonated parent parabanic acid suggest that it can be described as a 1,2-C,C-dication, stabilized by electron delocalization across the five-membered ring. researchgate.net

Nucleophilic attack is a more common reaction pathway. The carbonyl carbons are the primary sites for such reactions. For example, hydrolysis, which involves the nucleophilic attack of water, leads to the opening of the heterocyclic ring. This reactivity is a key aspect of the compound's stability profile.

Derivatization Reactions at Peripheral Positions

The structure of 1,3-dibenzyl-2,4,5-imidazolidinetrione offers several avenues for synthetic modification, primarily at the C-5 position and on the N-benzyl groups.

C-5 Functionalization and Substitution Chemistry

The C-5 position of the imidazolidinetrione ring is flanked by two carbonyl groups, making the methylene (B1212753) protons (if present in a precursor) acidic and amenable to deprotonation and subsequent functionalization. While direct C-5 functionalization of this compound itself is not extensively documented, related structures like barbituric acids undergo efficient C(sp3)–H functionalization. For instance, a one-pot, three-component reaction between barbituric acids, primary aromatic amines, and tert-butyl nitrite (B80452) in acetonitrile (B52724) can yield 5-(2-arylhydrazono)pyrimidine-2,4,6(1H,3H,5H)-triones through a C-5 dehydrogenative aza-coupling under ambient conditions. nih.gov This suggests that the C-5 position of this compound could potentially be a target for similar transformations.

Furthermore, palladium-catalyzed direct C-5 arylation has been successfully applied to other azole systems, indicating a potential route for introducing aryl substituents at this position, possibly after initial activation. mdpi.com The development of C-H functionalization techniques for the distal positions of other N-heterocycles also points towards the feasibility of selectively modifying the C-5 position. nih.gov

Modification of N-Benzyl Moieties

The N-benzyl groups in this compound serve as protecting groups for the nitrogen atoms and can be modified or removed to generate new derivatives.

Oxidative Debenzylation: A common method for the removal of N-benzyl groups is oxidative debenzylation. A transition-metal-free approach using an alkali metal bromide/oxidant system can efficiently convert N-benzyl amides to the corresponding amides under mild conditions. acs.orgnih.govresearchgate.net The mechanism involves the in-situ generation of a bromo radical which abstracts a hydrogen atom from the benzylic position, leading to an intermediate that is subsequently hydrolyzed. acs.org This method is noted for its environmental sustainability. acs.orgresearchgate.net Another oxidative method employs potassium tert-butoxide/DMSO and oxygen, which has proven effective for the N-debenzylation of a variety of nitrogen-containing heterocycles. researchgate.net

Reductive Debenzylation: Catalytic hydrogenation is a widely used method for N-debenzylation. acs.org However, the strong coordination of amines to the palladium catalyst can sometimes lead to decreased catalytic activity. acs.org To overcome this, mixed catalyst systems, such as palladium on carbon combined with niobic acid on carbon, have been developed to facilitate the hydrogenative deprotection of N-benzyl groups under milder conditions. acs.org Photoreductive methods using photocatalysts like [Ru] or [Ir] complexes in the presence of a sacrificial reductant also offer a clean and selective way to remove benzyl (B1604629) groups from N-heterocycles. nih.gov

The following table summarizes various methods for the modification of N-benzyl groups in related heterocyclic systems.

| Reaction Type | Reagents | Key Features |

| Oxidative Debenzylation | Alkali metal bromide / Oxone | Mild, transition-metal-free, green-sustainable. acs.orgnih.govresearchgate.net |

| Oxidative Debenzylation | KOtBu / DMSO / O₂ | Rapid and efficient for various N-heterocycles. researchgate.net |

| Reductive Debenzylation | Pd/C, H₂ | Common method, potential for catalyst deactivation. acs.org |

| Reductive Debenzylation | Pd/C, Nb₂O₅/C, H₂ | Enhanced catalytic activity, milder conditions. acs.org |

| Photoreductive Debenzylation | [Ru] or [Ir] photocatalyst, ascorbic acid | Clean, selective, assisted by protonation of the heterocycle. nih.gov |

Cycloaddition Reactions Involving Exocyclic Double Bonds of Imidazolidine (B613845) Derivatives

While this compound itself lacks exocyclic double bonds, its derivatives can be synthesized to incorporate such functionalities, opening pathways for cycloaddition reactions. For instance, Knoevenagel condensation of the active methylene group at C-5 with aldehydes or ketones can introduce an exocyclic C=C bond. These derivatives can then participate in various cycloaddition reactions, which are powerful tools for constructing cyclic and heterocyclic systems. libretexts.orgopenstax.org

The most common types of cycloaddition reactions include [4+2] (Diels-Alder), [3+2] (dipolar cycloaddition), and [2+2] cycloadditions. libretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): If the exocyclic double bond is part of a conjugated diene system, it could act as the diene component in a Diels-Alder reaction. openstax.org

[3+2] Dipolar Cycloaddition: Derivatives with exocyclic double bonds can act as dipolarophiles in reactions with 1,3-dipoles like azides, nitrones, or azomethine ylides to form five-membered heterocyclic rings. youtube.com This is a highly versatile method for synthesizing complex heterocyclic frameworks. slideshare.net

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between two alkene units can form cyclobutane (B1203170) rings. openstax.org Thermal [2+2] cycloadditions are generally less common but can occur with activated systems like ketenes. libretexts.org

The specific reactivity in cycloaddition would depend on the electronic nature of the exocyclic double bond, which is influenced by the substituents on the imidazolidinetrione ring.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is an important aspect of its chemical character. The parent compound, parabanic acid, is known to be stable at acidic pH (below 5.0) but undergoes hydrolysis to oxaluric acid at neutral or alkaline pH. nih.govresearchgate.netnih.govsemanticscholar.org The hydrolysis proceeds via nucleophilic attack of water or hydroxide (B78521) ions on one of the carbonyl carbons, leading to ring opening.

The degradation of related disubstituted compounds has been studied in various contexts. For example, the degradation of 1,3-dichloropropene (B49464) in soil is influenced by factors such as prior exposure and microbial activity, highlighting that both chemical and biological processes can contribute to the breakdown of such molecules. nih.gov

Rearrangement Mechanisms in Related Dibenzyl-Substituted Heterocycles

Rearrangement reactions are fundamental processes in organic chemistry that can lead to significant structural changes. While specific rearrangement studies on this compound are not prominent in the literature, the principles of rearrangement reactions can be applied to predict potential transformations.

Carbocation rearrangements, such as hydride or alkyl shifts, are common in reactions that proceed through carbocationic intermediates. masterorganicchemistry.com Ring expansion and contraction are also possible, particularly in strained ring systems, to achieve greater stability. youtube.comyoutube.comyoutube.comyoutube.com For instance, a Beckmann rearrangement involves the transformation of an oxime to an amide, a process that proceeds through a series of steps involving protonation, rearrangement, and hydrolysis. libretexts.orgyoutube.com The benzilic acid rearrangement describes the transformation of a 1,2-dicarbonyl compound into an α-hydroxy carboxylic acid upon treatment with a strong base. libretexts.org

In the context of this compound, rearrangements could potentially be induced under specific conditions, such as strong acid or base treatment, or through photochemical activation. The presence of the dibenzyl groups could influence the migratory aptitude of different groups within the molecule during such rearrangements.

Advanced Spectroscopic and Structural Characterization Techniques for 1,3 Dibenzyl 2,4,5 Imidazolidinetrione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1,3-dibenzyl-2,4,5-imidazolidinetrione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all protons and carbons, confirming the molecular framework.

The proton (¹H) NMR spectrum of this compound is characterized by distinct signals corresponding to the benzyl (B1604629) and imidazolidinetrione moieties. The benzylic protons (CH₂) typically appear as a sharp singlet, indicating free rotation around the N-CH₂ bond. The aromatic protons of the two benzyl groups give rise to a complex multiplet pattern in the aromatic region of the spectrum. The exact chemical shifts and multiplicities can be influenced by the solvent and the concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methylene (B1212753) (CH₂) | ~4.7 | s | 4H |

| Aromatic (Ar-H) | ~7.3-7.4 | m | 10H |

Note: 's' denotes a singlet and 'm' denotes a multiplet. Chemical shifts are approximate and can vary based on experimental conditions.

The carbon-13 (¹³C) NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum will show distinct signals for the carbonyl carbons of the imidazolidinetrione ring, the benzylic carbons, and the aromatic carbons of the phenyl rings. The carbonyl carbons are typically found significantly downfield due to the deshielding effect of the electronegative oxygen atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~155-165 |

| Methylene (CH₂) | ~45 |

| Quaternary Aromatic (Ar-C) | ~135 |

| Tertiary Aromatic (Ar-CH) | ~128-129 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. In this molecule, it would primarily confirm the coupling within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would unequivocally link the methylene proton signal to the benzylic carbon signal and the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the benzyl groups and the imidazolidinetrione ring. For instance, correlations would be expected between the benzylic protons and the carbonyl carbons, as well as the quaternary aromatic carbon of the benzyl group.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. edinst.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of the three carbonyl (C=O) groups in the imidazolidinetrione ring. These typically appear in the region of 1700-1800 cm⁻¹. The spectrum would also show characteristic bands for C-H stretching of the aromatic and methylene groups, as well as C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. wikipedia.org The symmetric stretching of the non-polar C-C bonds in the phenyl rings would be expected to give strong signals in the Raman spectrum. The carbonyl stretching vibrations would also be Raman active.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| C=O | Stretching | 1700-1800 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methylene) | Stretching | 2850-2950 |

| C-N | Stretching | 1350-1450 |

| C=C (Aromatic) | Stretching | 1450-1600 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact molecular mass. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.

The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the benzyl groups, leading to the formation of a stable tropylium cation (m/z 91). Other fragment ions could arise from the breakdown of the imidazolidinetrione ring.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M]⁺ | 294.10 | Molecular Ion |

| [M - C₇H₇]⁺ | 203.05 | Loss of a benzyl radical |

| [C₇H₇]⁺ | 91.05 | Tropylium cation |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles.

This technique would reveal the conformation of the five-membered imidazolidinetrione ring, which is expected to be nearly planar. It would also show the relative orientation of the two benzyl substituents. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking between the phenyl rings, would be elucidated. This information is crucial for understanding the supramolecular chemistry of the compound.

Crystal Structure Determination and Analysis

A typical crystallographic study would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in a beam of X-rays. The resulting diffraction pattern is then used to solve the crystal structure and refine the atomic positions. The key parameters obtained from such an analysis are presented in a standardized format, as shown in the hypothetical data table below.

Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₇H₁₄N₂O₃ |

| Formula weight | 294.31 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YYY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Final R indices [I>2sigma(I)] | R₁ = 0.0XXX, wR₂ = 0.YYYY |

| R indices (all data) | R₁ = 0.0ZZZ, wR₂ = 0.WWWW |

Note: This table is populated with placeholder values as experimental data is not available.

Intermolecular Interactions and Packing Arrangements

Once the crystal structure is determined, the analysis extends to understanding how the molecules interact with each other and pack in the crystal lattice. These non-covalent interactions are crucial in determining the physical properties of the solid material. For this compound, one would anticipate several types of intermolecular forces.

Hypothetical Intermolecular Interaction Data for this compound

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| C-H···O | C(X)-H(XA)···O(Y) | 0.93 | 2.45 | 3.30 | 150 |

| C-H···π | C(Z)-H(ZA)···Cg(ring) | 0.93 | 2.80 | 3.65 | 145 |

| π-π Stacking | Cg(ring)···Cg(ring) | - | - | 3.80 | - |

Note: This table contains hypothetical data to illustrate the type of information that would be presented. Cg refers to the centroid of an aromatic ring.

Without experimental data, further detailed and accurate discussion on the specific structural characteristics of this compound is not possible.

Theoretical and Computational Chemistry Studies of 1,3 Dibenzyl 2,4,5 Imidazolidinetrione

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1,3-dibenzyl-2,4,5-imidazolidinetrione, these calculations provide a detailed picture of its geometric parameters and electronic properties.

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of many-body systems and is widely applied to organic molecules. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G* or higher, are used to optimize the molecular geometry of the imidazolidinetrione core and its substituents. researchgate.netnih.gov These calculations can accurately predict bond lengths, bond angles, and dihedral angles.

For the parent ring, parabanic acid, and its N,N'-dimethyl derivatives, DFT studies have elucidated the electronic structures and have been used to compare properties with related sulfur and selenium analogues. researchgate.net In the case of this compound, DFT would be used to model the nearly planar five-membered ring, a feature confirmed by X-ray crystallography in analogous compounds like 1,3-dicyclohexylimidazolidine-2,4,5-trione (B4696563). nih.gov The theory also helps in understanding the electronic effects of the benzyl (B1604629) groups on the imidazolidinetrione ring.

| Parameter | Description | Typical Method | Significance |

|---|---|---|---|

| Optimized Geometry | Lowest energy arrangement of atoms. | B3LYP/6-311+G(d,p) | Provides bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Frequencies of molecular vibrations (IR/Raman). | B3LYP/6-311+G(d,p) | Confirms the structure is a true minimum (no imaginary frequencies) and allows for comparison with experimental spectra. |

| Electronic Energy | Total energy of the molecule in its ground state. | B3LYP/6-311+G(d,p) | Used to compare the stability of different conformers or isomers. |

| Dipole Moment | Measure of the net molecular polarity. | B3LYP/6-311+G(d,p) | Indicates the overall charge distribution and affects intermolecular interactions. |

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are also employed, particularly for high-accuracy energy calculations and conformational analysis. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide a valuable benchmark for the energetic landscape of flexible molecules. For this compound, these methods would be particularly useful for precisely calculating the energy barriers between different rotational conformations of the benzyl groups.

Conformational Landscape and Energetic Profiling of the Imidazolidinetrione Ring

The conformational landscape of this compound is primarily defined by the orientation of the two benzyl substituents relative to the central heterocyclic ring. The imidazolidine-2,4,5-trione core itself is expected to be relatively rigid and nearly planar. nih.gov However, the rotation around the N-CH₂ and CH₂-Ph bonds of the benzyl groups gives rise to various conformers.

Studies on structurally similar 1,3-dibenzyl imidazolidine (B613845) derivatives have shown that the imidazolidine ring can adopt conformations such as a twisted or an envelope shape, with the substituents occupying specific orientations. nih.govresearchgate.net For instance, in 1,3-dibenzyl-2-(2-chlorophenyl)-4-methylimidazolidine, the five-membered ring assumes an envelope conformation, and the pendant benzyl rings are oriented equatorially. nih.govnih.gov Computational energetic profiling would map the potential energy surface as a function of the key dihedral angles, identifying the global minimum energy conformation and the energy barriers to rotation.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computed structures.

DFT calculations are highly effective for predicting both infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectra: The calculation of vibrational frequencies corresponds to the peaks observed in IR and Raman spectra. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with experimental data. chemrxiv.org

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. mdpi.com The correlation between calculated and experimental chemical shifts serves as a powerful tool for structural elucidation and conformational assignment in solution.

| Atom Type | Predicted Chemical Shift (ppm) (a) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C=O (C4, C5) | 158.5 | 157.9 | +0.6 |

| C=O (C2) | 149.2 | 148.8 | +0.4 |

| N-CH₂ | 45.8 | 45.1 | +0.7 |

| CH₂-Ph | - | - | - |

| Aromatic C | 127.0 - 135.0 | 127.5 - 135.8 | < 1.0 |

(a) Hypothetical values based on GIAO-DFT calculations for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide critical information about the molecule's reactivity.

HOMO: Represents the ability to donate an electron. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For the imidazolidinetrione system, DFT calculations show that the nature of the frontier orbitals can significantly influence chemical reactivity. researchgate.net Analysis of the HOMO-LUMO gap and other reactivity descriptors like chemical potential, hardness, and electrophilicity index, derived from their energies, allows for a quantitative prediction of the molecule's reactive behavior. chemrxiv.org

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to the ionization potential; indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Related to the electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) where μ ≈ (EHOMO + ELUMO) / 2 | Quantifies the global electrophilic nature of the molecule. |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and observing its trajectory over nanoseconds. This approach is invaluable for:

Exploring the accessible conformational space, especially the rotation of the benzyl groups.

Analyzing the stability of specific conformers in a solution environment.

Studying the formation and dynamics of hydrogen bonds between the carbonyl oxygens and protic solvents.

Investigating potential interactions with biological macromolecules, such as proteins or DNA, by simulating the complex and analyzing its stability and interaction patterns. nih.govnih.gov

The simulation process involves system preparation, equilibration to the desired temperature and pressure, and a production run from which properties like the root-mean-square deviation (RMSD) are calculated to assess structural stability. youtube.com

Structure Property Relationships in 1,3 Dibenzyl 2,4,5 Imidazolidinetrione Derivatives

Influence of N-Substituents on Molecular Conformation and Reactivity

The conformation and reactivity of the imidazolidinetrione ring are significantly influenced by the nature of the substituents at the N1 and N3 positions. In 1,3-dibenzyl-2,4,5-imidazolidinetrione, the benzyl (B1604629) groups play a pivotal role in defining the molecule's three-dimensional structure.

Research on closely related 1,3-dibenzyl-imidazolidine derivatives provides insights into the probable conformation. For instance, the crystal structure analysis of 1,3-dibenzyl-2-(2-chloro-phenyl)-4-methyl-imidazolidine reveals that the imidazolidine (B613845) ring can adopt an envelope conformation. researchgate.netnih.govnih.gov In this conformation, one of the ring atoms deviates from the plane formed by the other four. The pendant benzyl groups on the nitrogen atoms tend to orient themselves in an equatorial position relative to the imidazolidine ring to minimize steric hindrance. researchgate.netnih.govnih.gov This arrangement is a common feature in substituted cyclic compounds.

The reactivity of the imidazolidinetrione core is also modulated by the N-substituents. The benzyl groups, being bulky, can sterically hinder the approach of reactants to the carbonyl groups at positions 2, 4, and 5. However, they are not just passive bulky groups. The nitrogen atoms of the imidazolidine ring are involved in the delocalization of electrons, and the nature of the substituents on these nitrogens can either enhance or diminish the ring's reactivity. For instance, in a study of N-substituted imidazole (B134444) derivatives, the substituents were shown to influence the compounds' antimicrobial activity, highlighting the role of N-substituents in biological reactivity. nih.gov

In the case of 1,3-disubstituted imidazolidine-2,4,5-triones, which have been identified as inhibitors of pyruvate (B1213749) carboxylase, the nature of the alkyl or other substituent groups at the N1 and N3 positions is critical for their inhibitory potency. nih.gov This underscores the direct link between the N-substituents and the molecule's biological reactivity.

Electronic Effects of Substituents on the Imidazolidinetrione Core

The electronic properties of the imidazolidinetrione ring are governed by the inductive and resonance effects of the substituents attached to it. Substituents can be broadly classified as electron-donating groups (EDG) or electron-withdrawing groups (EWG), each exerting a distinct influence on the electron density of the heterocyclic core. nih.gov

Electron-donating groups, such as alkyl groups, increase the electron density on the ring through an inductive effect, making the ring more nucleophilic. psu.edu Conversely, electron-withdrawing groups, like nitro or carbonyl groups, decrease the electron density, rendering the ring more electrophilic. psu.edu This modulation of electron density directly impacts the reactivity of the imidazolidinetrione core towards electrophilic or nucleophilic attack.

In the context of this compound, the benzyl groups are generally considered to be weakly electron-donating through induction. However, the primary electronic influence comes from the three carbonyl groups within the imidazolidinetrione ring itself. These carbonyl groups are strong electron-withdrawing groups, which significantly reduces the electron density of the ring system.

Studies on related heterocyclic systems, such as substituted benzenes, have established clear principles of substituent effects. Activating groups increase the rate of electrophilic aromatic substitution, while deactivating groups decrease the rate. openmedscience.com While the imidazolidinetrione ring is not aromatic, the same fundamental principles of electronic influence apply to its reactivity. The electron-deficient nature of the this compound core, due to the three carbonyl groups, makes it susceptible to nucleophilic attack.

Stereochemical Aspects and Chiral Derivatization

The stereochemistry of this compound and its derivatives is a critical aspect that influences their interaction with other chiral molecules, a property of significant interest in fields like chiral chromatography and asymmetric synthesis. The imidazolidinetrione core itself can be a scaffold for creating chiral molecules by introducing appropriate substituents.

While specific studies on the chiral derivatization of this compound are not abundant, research on related chiral heterocyclic compounds provides valuable insights. For example, chiral 1,3-oxazinan-2-one (B31196) and oxazolidinone derivatives have been synthesized and shown to possess potent antibacterial activities, demonstrating that the introduction of chirality can lead to specific biological functions. nih.gov

The synthesis of chiral derivatives of the imidazolidinetrione core can be approached by using chiral starting materials or by employing stereoselective synthetic methods. For instance, the synthesis of cis-1,3-Dibenzyl-2-imidazolidone-4,5-dicarboxylic acid points to the existence of stereoisomers in related systems. nih.govnih.gov The spatial arrangement of the substituents can lead to different diastereomers with distinct physical and chemical properties.

The development of chiral derivatization reagents based on the imidazolidinone structure has been reported for the separation of chiral organic acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This highlights the potential of chiral imidazolidinetrione derivatives to be used as resolving agents in analytical chemistry.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical and biological properties of chemical compounds based on their molecular structures. While specific QSPR studies on this compound are not widely reported, research on the closely related hydantoin (B18101) derivatives offers a strong precedent for the applicability of these methods. nih.govpsu.eduscispace.com

QSPR models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property. These descriptors can encode various aspects of the molecular structure, including steric, electronic, and topological features.

A QSPR analysis was performed on a series of 5-arylidene derivatives of hydantoin to model their distribution coefficient, a key property in drug discovery. psu.edu This study successfully used multiple linear regression (MLR) and partial least squares (PLS) regression to build predictive models. psu.edu Another study focused on the lipophilicity of hydantoin derivatives, as measured by RP-HPLC retention times, and developed a QSPR model using theoretical molecular descriptors. nih.govscispace.com

These examples demonstrate that QSPR methodologies can be effectively applied to heterocyclic compounds with structures similar to this compound. By generating a set of molecular descriptors for a series of imidazolidinetrione derivatives and correlating them with a property of interest (e.g., reactivity, solubility, or biological activity), it would be possible to develop predictive QSPR models. Such models would be invaluable for the rational design of new derivatives with desired chemical behaviors, potentially accelerating the discovery of new applications for this class of compounds.

Below is an example of a data table that could be used in a QSPR study of imidazolidinetrione derivatives, illustrating the types of descriptors that would be considered.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity |

| Derivative 1 | 350.4 | 2.5 | 75.3 | 0.85 |

| Derivative 2 | 380.5 | 3.1 | 80.1 | 0.72 |

| Derivative 3 | 320.3 | 1.9 | 70.5 | 0.91 |

| Derivative 4 | 410.6 | 3.5 | 85.2 | 0.65 |

Exploration of Non Pharmacological Applications of 1,3 Dibenzyl 2,4,5 Imidazolidinetrione in Chemical Science

Role as Intermediates in Fine Chemical Synthesis

The imidazolidine-2,4,5-trione core is a highly functionalized scaffold, suggesting its potential as a versatile intermediate in the synthesis of more complex molecules. The three carbonyl groups offer multiple sites for nucleophilic attack, potentially allowing for selective ring-opening reactions to generate a variety of downstream products.

While specific research detailing the use of 1,3-dibenzyl-2,4,5-imidazolidinetrione as a synthetic intermediate is not extensively documented, the chemistry of related compounds provides strong indications of its potential utility. For instance, the analogous compound cis-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid serves as a crucial chiral intermediate in the total synthesis of d-biotin. This suggests that the imidazolidine (B613845) framework is a valuable building block for constructing complex natural products.

Furthermore, related heterocyclic compounds with activated carbonyl groups, such as N-acylbenzotriazoles, are widely employed as efficient acylating agents in organic synthesis. researchgate.net These reagents are known for their stability and reactivity in forming amides, esters, and ketones. researchgate.net By analogy, this compound could potentially serve as a precursor for the synthesis of N,N'-dibenzyl-substituted ureas, oxalamides, or other fine chemicals through controlled reactions with various nucleophiles. The general synthetic utility of imidazolidine derivatives is exemplified by their use as precursors for the synthesis of lanthanide complexes, highlighting their role as building blocks for more complex coordination compounds. nih.gov

A plausible synthetic route to this compound itself involves the condensation of N,N'-dibenzylurea with oxalyl chloride. This method is a general approach for the preparation of 1,3-substituted imidazolidine-2,4,5-triones. osti.gov

Table 1: Potential Synthetic Transformations of this compound

| Reactant | Potential Product(s) | Transformation Type |

| Amines | N,N'-dibenzyl oxalamide derivatives | Ring-opening/Amidation |

| Alcohols | Oxalic acid diester, N,N'-dibenzylurea | Ring-opening/Esterification |

| Grignard Reagents | α-hydroxy-α-substituted amide derivatives | Nucleophilic addition |

| Reducing Agents | Substituted imidazolidines | Carbonyl reduction |

Potential as Scaffolds for Catalytic Ligands in Transition Metal Chemistry

The nitrogen and oxygen atoms within the this compound structure present potential coordination sites for metal ions, suggesting its application as a ligand in transition metal catalysis. The development of novel ligands is a cornerstone of catalysis research, enabling new transformations and improving the efficiency of existing ones.

Research on related structures supports this potential. For example, imidazolidine-bridged bis(phenol) derivatives have been identified as useful precursors for synthesizing lanthanide complexes with significant potential in homogeneous catalysis. nih.gov Imidazole-based ligands, in general, are widely used in coordination chemistry to create metal-organic frameworks (MOFs) and other catalytic systems. researchgate.netmdpi.com The coordination of lanthanide ions with ligands containing imidazole (B134444) and carboxylate functionalities has been shown to yield complexes with interesting luminescence and magnetic properties. nih.govresearchgate.net

Table 2: Examples of Imidazolidine-related Ligands in Catalysis

| Ligand Type | Metal | Catalytic Application |

| Imidazolidine-bridged bis(phenol) | Lanthanides | Homogeneous catalysis nih.gov |

| Imidazole-biphenyl-carboxylate | Lanthanides | Luminescent materials researchgate.net |

| Phosphino-imidazoline | Copper | Asymmetric A3 coupling nih.gov |

| 1,3-Dibenzyl-4,5-diphenyl-imidazol-2-ylidene | Gold(I) | Anticancer agent development atlantis-press.com |

Investigational Utility in Agricultural Chemistry, e.g., Herbicidal Agents

A significant area of non-pharmacological investigation for parabanic acid derivatives is in agricultural chemistry, specifically as herbicidal agents. The structural similarity of parabanic acid to other biologically active heterocycles has prompted research into its potential as a lead structure for the development of new agrochemicals.

A United States patent discloses that 3-phenylparabanic acids, which are closely related to the title compound, exhibit herbicidal activity. osti.gov This patent highlights their use for the complete elimination of unwanted vegetation, with specific mention of controlling crabgrass in lawns. osti.gov This provides a strong rationale for investigating the herbicidal properties of other substituted parabanic acids, including this compound.

More recent studies on derivatives of barbituric acid, a structurally similar compound, have also demonstrated significant herbicidal efficacy. researchgate.net These findings suggest that the pyrimidinedione and related trione (B1666649) moieties are promising pharmacophores for the design of new herbicides. The mode of action for some of these compounds is proposed to be the inhibition of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants.

The N-benzyl groups in this compound would influence its lipophilicity and interaction with biological targets, which are critical factors for herbicidal activity. The evaluation of this specific compound and its analogues could lead to the discovery of new herbicides with potentially novel modes of action or improved properties.

Table 3: Herbicidal Activity of Related Heterocyclic Compounds

| Compound Class | Target Weeds | Proposed Mode of Action | Reference |

| 3-Phenylparabanic acids | Crabgrass, general vegetation | Not specified | osti.gov |

| 5-Acylbarbituric acid derivatives | Various broadleaf and grass weeds | PPO inhibition | researchgate.net |

| Aryloxyphenoxypropionates | Grass weeds | ACCase inhibition | parchem.com |

| 6-Aryl-2-picolinates | Broadleaf weeds | Synthetic auxin |

Emerging Research Directions and Future Perspectives for 1,3 Dibenzyl 2,4,5 Imidazolidinetrione

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones typically involves the condensation of an N,N'-disubstituted urea (B33335), in this case, 1,3-dibenzylurea (B110378), with oxalyl chloride. mdpi.comnih.govacs.orgnih.gov This method, while effective, often utilizes harsh reagents and chlorinated solvents. Future research is anticipated to focus on the development of more sustainable and efficient synthetic strategies.

Key areas for advancement include:

Green Chemistry Approaches: The exploration of alternative, less hazardous reagents and solvent systems is a primary objective. This could involve employing solid-acid catalysts or enzyme-catalyzed reactions to improve the environmental footprint of the synthesis.

One-Pot Methodologies: Designing one-pot reactions that combine several synthetic steps without isolating intermediates can significantly enhance efficiency and reduce waste. An example could be a one-pot aza-Wittig reaction, which has been used for synthesizing related 5-imino-substituted hydantoins. semanticscholar.org

Alternative Starting Materials: Research into different starting materials, such as the reaction of 1,3-dialkylureas with diethyl oxalate, could offer milder reaction conditions. nih.gov Another potential route involves the reaction of benzyl (B1604629) isocyanate with oxalyl chloride followed by a cyclization step. nih.gov

Flow Chemistry: The use of continuous flow reactors could provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of 1,3-dibenzyl-2,4,5-imidazolidinetrione and its derivatives.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Precursors | Reagents/Conditions | Potential Advantages |

| Classical Method | 1,3-Dibenzylurea | Oxalyl chloride, Dichloromethane (B109758) | Established, good yields mdpi.comacs.org |

| Alternative Condensation | 1,3-Dibenzylurea | Diethyl oxalate, Sodium ethoxide | Milder conditions nih.gov |

| Isocyanate Route | Benzyl isocyanate | Oxalyl chloride, Aniline | Different precursor pathway nih.gov |

| [3+2] Cycloaddition | Parabanic acid derivatives | Nitrile imines | Access to spiro-derivatives semanticscholar.orgmdpi.comnih.gov |

Advanced Mechanistic Studies and Reaction Discovery

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing protocols and discovering new chemical transformations.

Future mechanistic investigations could focus on:

Formation of the Imidazolidinetrione Ring: Detailed kinetic and computational studies are needed to elucidate the precise mechanism of the cyclization reaction between 1,3-dibenzylurea and oxalyl chloride. This could lead to the development of more efficient catalysts for this transformation.

Reactivity of the Carbonyl Groups: The three carbonyl groups in the ring exhibit different reactivities. Mechanistic studies could explore the selective reduction or nucleophilic addition at these positions, opening avenues for creating a diverse library of derivatives.

Ring-Opening and Ring-Transformation Reactions: Investigating the stability of the imidazolidinetrione ring under various conditions (e.g., hydrolysis) and exploring controlled ring-opening reactions could lead to novel synthetic intermediates. thieme-connect.de

Cycloaddition Reactions: The potential of the exocyclic double bonds in derivatives of this compound to participate in cycloaddition reactions is an area ripe for exploration. Studies on related parabanic acid derivatives in [3+2]-cycloaddition reactions with nitrile imines have shown regioselective formation of spiro-compounds, a finding that could be extended to the dibenzyl analogue. semanticscholar.orgmdpi.comnih.gov

Integration with Supramolecular Chemistry and Self-Assembly

The rigid core of the imidazolidinetrione ring, combined with the flexible benzyl groups, makes this compound an interesting candidate for studies in supramolecular chemistry and self-assembly.

Emerging research in this area may include:

Crystal Engineering: The benzyl groups can engage in π-π stacking interactions, while the carbonyl groups can act as hydrogen bond acceptors. A systematic study of the crystal packing of this compound and its co-crystals could lead to the design of new materials with specific solid-state properties. For instance, the related 1,3-dicyclohexylimidazolidine-2,4,5-trione (B4696563) forms supramolecular chains through weak C=O⋯C=O interactions. nih.gov

Self-Assembled Monolayers (SAMs): By introducing appropriate functional groups onto the benzyl rings, it may be possible to create derivatives that form ordered SAMs on various surfaces, with potential applications in nanoscience and electronics.

"Living" Crystallization-Driven Self-Assembly (CDSA): This technique, used for creating well-defined fibrillar or platelet micelles, could be applied to amphiphilic derivatives of this compound. rsc.org This would enable the fabrication of complex, hierarchical nanostructures.

Foldamers and Molecular Recognition: Hydantoin-based oligomers have been shown to adopt stable, folded conformations. researchgate.net By incorporating the this compound moiety into larger molecules, it may be possible to design novel foldamers with specific molecular recognition capabilities.

Computational Design and In Silico Screening for New Properties

Computational chemistry and in silico screening are powerful tools for accelerating the discovery of new applications for this compound. univ-paris-diderot.fr These methods can predict the properties of yet-to-be-synthesized derivatives, guiding experimental efforts.

Future computational research is expected to involve:

Virtual Screening for Bioactivity: Large virtual libraries of derivatives can be screened against biological targets to identify potential drug candidates. nih.govnih.govnih.gov For example, imidazolidinetriones have been identified as inhibitors of pyruvate (B1213749) carboxylase through in silico screening. nih.govacs.org

Molecular Docking Studies: For promising hits from virtual screening, molecular docking can predict the binding mode and affinity to the target protein, aiding in the design of more potent and selective inhibitors. acs.orgresearchgate.netnih.gov

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the electronic properties, reactivity, and spectroscopic signatures of new derivatives. Such calculations have been used to study the properties of nitro derivatives of parabanic acid as potential explosives. metu.edu.tr

Pharmacokinetic and Toxicity Prediction (ADMET): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives, helping to prioritize compounds with favorable drug-like characteristics for synthesis. researchgate.net

| Computational Method | Application in Research | Potential for this compound |

| Virtual Screening | Identification of bioactive compounds nih.gov | Discovery of new biological targets and lead compounds |

| Molecular Docking | Prediction of protein-ligand interactions nih.gov | Design of potent enzyme inhibitors |

| Quantum Mechanics (DFT) | Prediction of reactivity and properties metu.edu.tr | Design of materials with specific electronic or energetic properties |

| ADMET Prediction | Evaluation of drug-like properties researchgate.net | Optimization of derivatives for pharmaceutical applications |

Interdisciplinary Approaches to Expand Research Utility

The full potential of this compound will be realized through collaborations that bridge traditional scientific disciplines.

Future interdisciplinary research could explore:

Medicinal Chemistry: By collaborating with biologists and pharmacologists, chemists can design and synthesize derivatives with targeted biological activities, such as anticancer, anticonvulsant, or antimicrobial properties, leveraging the known bioactivities of the broader hydantoin (B18101) and parabanic acid families. researchgate.netekb.eg

Materials Science: In partnership with materials scientists and physicists, new polymers and functional materials incorporating the this compound core can be developed. Parabanic acid itself has been explored in polymer science. researchgate.net

Biochemistry: The structural similarity of the imidazolidinetrione core to oxidized nucleic bases suggests a role in studying DNA damage and repair mechanisms. researchgate.netresearchgate.net

Agrochemicals: The development of novel herbicides or pesticides based on this scaffold is another potential avenue, given that some trioxoimidazolidine compounds have shown herbicidal properties. researchgate.net

The convergence of synthetic chemistry, computational modeling, biology, and materials science will undoubtedly unlock new and exciting applications for this compound in the years to come.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-dibenzyl-2,4,5-imidazolidinetrione, and how can purity be optimized?

- The compound is typically synthesized via condensation reactions involving benzylamine derivatives and carbonyl precursors. A common approach involves cyclization of urea derivatives under acidic or basic conditions . Ultrasound-assisted synthesis in basic media has been reported to enhance reaction efficiency and yield . To optimize purity, recrystallization using polar aprotic solvents (e.g., DMF or acetonitrile) and column chromatography with silica gel are recommended. Purity should be confirmed via HPLC (>98%) and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key techniques include:

- FT-IR : To confirm the presence of carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and NH/CH groups .

- NMR : ¹H and ¹³C NMR to verify benzyl substituents (δ 4.5–5.0 ppm for benzyl CH₂) and imidazolidinetrione ring protons (δ 3.0–4.0 ppm) .

- X-ray crystallography : For unambiguous structural determination, resolving bond angles and crystallographic packing interactions .

Q. What are the thermal stability profiles of imidazolidinetrione derivatives?

- Thermogravimetric analysis (TGA) shows decomposition onset temperatures >250°C, with differential scanning calorimetry (DSC) revealing endothermic peaks corresponding to melting points (~200–220°C) . Stability under inert atmospheres (e.g., N₂) is higher than in oxidative environments.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?

- Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can predict HOMO-LUMO gaps, electrostatic potentials, and charge distribution. These studies reveal electron-deficient regions at the carbonyl groups, guiding reactivity predictions in nucleophilic or electrophilic reactions . Computational data should be validated against experimental spectroscopic results to resolve discrepancies .

Q. What strategies mitigate contradictions in bioactivity data across studies?

- Inconsistent bioactivity (e.g., antimicrobial or antitumor effects) may arise from variations in substituent groups or assay conditions. Systematic structure-activity relationship (SAR) studies are essential. For example:

- Replace benzyl groups with electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity and interaction with biological targets .

- Standardize assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) and control for solvent effects (e.g., DMSO vs. aqueous buffers) .

Q. How can the compound’s stability in polymer matrices be improved for industrial applications?

- Incorporating this compound into poly(parabanic acid) resins via copolymerization with diisocyanates enhances thermal stability (degradation >300°C) . Acid hydrolysis of precursor polymers (e.g., poly(iminoimidazolidinediones)) ensures uniform ring incorporation . Stability is further optimized by minimizing residual monomers via Soxhlet extraction.

Q. What non-classical interactions stabilize the crystal lattice of imidazolidinetrione derivatives?

- X-ray studies reveal stabilizing interactions such as:

- Coulombic contacts : Between electron-deficient carbonyl groups and iodide/polyiodide counterions .

- C-H∙∙∙I/S hydrogen bonds : Contributing to lattice cohesion in co-crystallized sulfur or iodine systems .

- π-π stacking : Between benzyl aromatic rings (distance ~3.5–4.0 Å) .

Key Methodological Recommendations

- Synthesis : Use ultrasound to reduce reaction time and improve yield .

- Characterization : Combine X-ray crystallography with DFT to resolve electronic ambiguities .

- Bioactivity Testing : Employ standardized in vitro models and validate via dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.